molecular formula C16H13ClN2O3S B3018575 4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide CAS No. 339016-92-1

4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

Cat. No.: B3018575
CAS No.: 339016-92-1
M. Wt: 348.8
InChI Key: JUFATMMTPVJXSU-UHFFFAOYSA-N
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Description

4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound features a unique structure combining a benzenesulfonamide moiety with an isoxazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is believed to be the human carbonic anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, which can have various downstream effects depending on the specific biochemical pathways involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-phenyl-5-isoxazolylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is unique due to its specific combination of a benzenesulfonamide moiety with an isoxazole ring, which imparts distinct biological activities and therapeutic potential. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

4-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-13-6-8-15(9-7-13)23(20,21)18-11-14-10-16(19-22-14)12-4-2-1-3-5-12/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFATMMTPVJXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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